Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate: is an organic compound with the molecular formula C10H13NO5S. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoate structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate typically involves the following steps:
Nitration: The starting material, methyl 4-methoxybenzoate, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is then sulfonated using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The amino group can be further reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of methyl 2-amino-5-formyl-4-methoxybenzoate.
Reduction: Formation of methyl 2-amino-5-methylsulfonyl-4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
- Methyl 2-amino-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets are required.
Biological Activity
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with the following functional groups:
- Amino group at the second carbon
- Methoxy group at the fourth carbon
- Methanesulfonyl group at the fifth carbon
This configuration contributes to its unique reactivity and interaction potential with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways. For instance, its structural features allow it to form hydrogen bonds with enzyme active sites, potentially modulating their activity.
- Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction processes within cells, impacting cellular responses to external stimuli.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological effects in vitro. A summary of findings from various studies is presented in the table below:
Study | Cell Line | Concentration (μM) | Observed Effect |
---|---|---|---|
3T3-NIH | 10 | Inhibition of cellular proliferation | |
HeLa | 5 | Induction of apoptosis | |
BV-2 | 0.01 | Neuroprotective effects |
These studies indicate that the compound may have applications in cancer therapy and neuroprotection.
Case Studies
- Cancer Cell Proliferation : In a study involving HeLa cells, this compound was shown to induce apoptosis at concentrations as low as 5 μM. This suggests potential utility as an anticancer agent by targeting apoptotic pathways.
- Neuroprotection : Research conducted on BV-2 microglial cells revealed that the compound exhibited neuroprotective properties at concentrations of 0.01 μM, indicating its potential in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-4-methoxybenzoate | Lacks the methanesulfonyl group | Simpler structure; fewer interactions |
Methyl 2-amino-5-(methylsulfanyl)benzoate | Contains a methylsulfanyl instead | Different polarity; affects solubility |
Methyl 2-amino-5-(methylsulfonyl)benzoate | Contains a sulfonyl group | Increased polarity may enhance solubility and reactivity |
This table highlights how variations in functional groups can significantly influence biological behavior and activity.
Properties
Molecular Formula |
C10H13NO5S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3 |
InChI Key |
SKDVABFGPGBNAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.